N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Mechanism of Action
Target of Action
Similar compounds, such as dmtmm (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride), are commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound interacts with its targets through a mechanism similar to other common amide coupling reactions involving activated carboxylic acids . The carboxylic acid reacts with the compound to form an active ester, which is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of amides, esters, and other carboxylic acid derivatives . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .
Result of Action
The result of the compound’s action is the formation of amides, esters, and other carboxylic acid derivatives . These products have various applications in organic chemistry, including peptide synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is usually used in the chloride form, but the tetrafluoroborate salt is also commercially available . The choice of form can affect the compound’s reactivity and stability. Additionally, the reaction conditions, such as temperature and solvent, can also impact the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Tolyl Group: The tolyl group is introduced via a nucleophilic substitution reaction, where a suitable tolyl derivative reacts with the triazine ring.
Formation of the Acetamide Moiety: The acetamide group is attached through an amidation reaction, involving the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key factors include optimizing reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(p-tolyloxy)acetamide
- N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(o-tolyloxy)acetamide
- N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(phenoxy)acetamide
Uniqueness
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern on the triazine ring and the presence of the m-tolyloxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10-5-4-6-11(7-10)23-9-13(20)16-8-12-17-14(21-2)19-15(18-12)22-3/h4-7H,8-9H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHHSAHKAVAHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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